molecular formula C14H10BrN3O3S B2606749 N-(3-bromo-5-cyanobenzenesulfonyl)-6-methylpyridine-2-carboxamide CAS No. 1808442-59-2

N-(3-bromo-5-cyanobenzenesulfonyl)-6-methylpyridine-2-carboxamide

Cat. No. B2606749
CAS RN: 1808442-59-2
M. Wt: 380.22
InChI Key: ODBDSFHUGSHHFA-UHFFFAOYSA-N
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Description

N-(3-bromo-5-cyanobenzenesulfonyl)-6-methylpyridine-2-carboxamide (referred to as BCSB) is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BCSB has been found to exhibit anti-inflammatory, anti-tumor, and anti-metastatic properties, making it a promising candidate for drug development.

Scientific Research Applications

Efficient Synthesis Methods

  • Synthesis of Brominated and Cyano Substituted Pyridine Derivatives : An efficient synthesis route for pyridine derivatives with potential application in the development of receptor antagonists and ligands for various biological targets. For example, Hirokawa, Horikawa, and Kato (2000) described the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a key intermediate in the synthesis of potent dopamine D2, D3, and serotonin-3 (5-HT3) receptor antagonists (Hirokawa, Horikawa, & Kato, 2000).

Catalytic Processes and Chemical Transformations

  • Aminocarbonylation Reactions : Müller et al. (2005) explored the aminocarbonylation of iodobenzenes and iodoalkenes using amino acid methyl esters under conventional conditions and in ionic liquids, yielding carboxamide type derivatives. This process demonstrates the versatility of N-(3-bromo-5-cyanobenzenesulfonyl)-6-methylpyridine-2-carboxamide in forming complex organic structures through palladium-catalyzed reactions (Müller et al., 2005).

Application in Material Science

  • Modification of Polyamide Fabrics : The enzymatic treatment of polyamide fabrics using bromelain to improve hydrophilicity without compromising fabric strength illustrates the potential application of bromine and cyano substituted compounds in textile modification. This research by Song, Kim, and Song (2012) provides insights into the functionalization of materials for improved properties (Song, Kim, & Song, 2012).

Bioactive Compound Synthesis

  • Synthesis of Bioactive Heterocycles : The creation of sulfamoyl and oxadiazole derivatives with potential biological activities, as demonstrated by Rehman et al. (2019), highlights the role of bromine and cyano substituents in the development of new therapeutics. Their work on synthesizing substituted oxadiazole derivatives showcases the importance of these compounds in medicinal chemistry (Rehman et al., 2019).

properties

IUPAC Name

N-(3-bromo-5-cyanophenyl)sulfonyl-6-methylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O3S/c1-9-3-2-4-13(17-9)14(19)18-22(20,21)12-6-10(8-16)5-11(15)7-12/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBDSFHUGSHHFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)NS(=O)(=O)C2=CC(=CC(=C2)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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